Methyl 2-anilino-4-chlorobenzoate
Description
Methyl 2-anilino-4-chlorobenzoate is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an aniline group and a chlorine atom on the benzene ring
Properties
CAS No. |
5509-37-5 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
methyl 2-anilino-4-chlorobenzoate |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-7-10(15)9-13(12)16-11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
BWENMCZQTUKCGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-anilino-4-chlorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-4-chlorobenzoate with aniline under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilino-4-chlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 2-anilino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 2-anilino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-chlorobenzoate: A closely related compound with similar chemical properties.
Methyl 4-chloroanthranilate: Another derivative of benzoic acid with a chlorine atom on the benzene ring.
7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one:
Uniqueness
Methyl 2-anilino-4-chlorobenzoate is unique due to the presence of both an aniline group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Methyl 2-anilino-4-chlorobenzoate (MACB) is a compound of significant interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of the biological activity of MACB, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 5509-37-5 |
| Molecular Formula | C14H12ClNO2 |
| Molecular Weight | 261.70 g/mol |
| IUPAC Name | This compound |
| InChI Key | BWENMCZQTUKCGW-UHFFFAOYSA-N |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation Reaction : Reacting methyl 2-amino-4-chlorobenzoate with aniline in the presence of solvents like ethanol or methanol, often catalyzed by acids or bases.
- Industrial Production : Large-scale synthesis involves optimized conditions for high yield and purity, including recrystallization and purification steps.
Antimicrobial Activity
Research indicates that MACB exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The presence of the chlorine atom enhances its reactivity and biological activity, contributing to its potential as an antimicrobial agent.
- Case Study : A study assessed the antibacterial effects of MACB on Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
Anticancer Properties
MACB has also garnered attention for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through specific mechanisms:
- Mechanism of Action : MACB may interact with cellular receptors or enzymes involved in cancer cell metabolism, leading to apoptosis (programmed cell death) in malignant cells.
- Research Findings : In cell line studies, MACB demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective concentration ranges for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand MACB's unique properties, a comparison with similar compounds is essential:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Methyl 2-amino-4-chlorobenzoate | Moderate | Low |
| Methyl 4-chloroanthranilate | High | Moderate |
| Methyl benzoate | Low | Low |
The biological activity of MACB is attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:
- Inhibition of enzyme activity critical for cell survival.
- Modulation of signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
